3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with 1,2,4-triazole derivatives. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an ethyl-substituted triazole under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole-substituted piperidine N-oxides, while reduction may produce triazole-substituted piperidines with reduced functional groups .
Scientific Research Applications
3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-1,2,4-triazol-1-yl)piperidine
- 3-(3-Propyl-1H-1,2,4-triazol-1-yl)piperidine
- 3-(3-Phenyl-1H-1,2,4-triazol-1-yl)piperidine
Uniqueness
3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(3-ethyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-9-11-7-13(12-9)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
BLELCNABTZNROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=N1)C2CCCNC2 |
Origin of Product |
United States |
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